4-Nitrophenyl Phosphate Disodium Salt Hexahydrate: A Technical Guide for Researchers
4-Nitrophenyl Phosphate Disodium Salt Hexahydrate: A Technical Guide for Researchers
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phosphate (pNPP) disodium salt hexahydrate is a widely used chromogenic substrate for the determination of acid and alkaline phosphatase activity.[1][2] Its reliability and the simplicity of its detection method have made it an indispensable tool in various biochemical and immunological assays, most notably in the Enzyme-Linked Immunosorbent Assay (ELISA).[3][4] This guide provides a comprehensive overview of pNPP, from its chemical properties to its practical applications, offering field-proven insights for researchers and professionals in drug development.
I. Core Concepts: Chemical and Physical Properties
4-Nitrophenyl phosphate disodium salt hexahydrate is a synthetic, non-proteinaceous compound.[5] In its solid form, it typically appears as a white to pale yellow crystalline powder.[6][7]
Key Physicochemical Data
| Property | Value | References |
| Molecular Formula | C6H4NNa2O6P · 6H2O | [8][9] |
| Molecular Weight | 371.14 g/mol | [8] |
| CAS Number | 333338-18-4 | [8] |
| Appearance | White to pale yellow crystalline powder | [6][7] |
| Solubility | Soluble in water (100 mg/mL) | [10] |
| Melting Point | >300 °C | [7][11] |
Storage and Stability
Proper storage is crucial to maintain the integrity of pNPP. The compound is sensitive to light and moisture.[9][12] For long-term stability, it should be stored at -20°C.[1][8] Many suppliers provide pNPP in tablet form, which offers convenience and enhanced stability compared to the powder form.[13] Ready-to-use pNPP solutions are also commercially available and can be stable for at least 24 months when stored at 4°C.[14]
II. Mechanism of Action: The Enzymatic Reaction
The utility of pNPP lies in its role as a chromogenic substrate. In the presence of phosphatases, such as alkaline phosphatase (ALP), pNPP is hydrolyzed, yielding two products: inorganic phosphate and p-nitrophenol (pNP).[5][14]
Initially colorless, the reaction mixture turns yellow upon the formation of the p-nitrophenolate ion under alkaline conditions.[5][15] This color change is quantifiable and directly proportional to the amount of enzyme activity.[14] The intensity of the yellow color can be measured spectrophotometrically, with a maximum absorbance at 405 nm.[5][8]
The kinetics of this reaction are influenced by several factors, including pH, temperature, and substrate concentration.[16] Studies on calf intestinal alkaline phosphatase (CIAP) have shown that the optimal pH for activity can vary depending on the buffer system used, with peak activity observed at pH 11 in Tris-HCl buffer and pH 9.5 in glycine-NaOH buffer.[16] The optimal temperature for CIAP activity is around 45°C.[16] It's important to note that at high concentrations of pNPP (beyond 1.5 mM), substrate inhibition of the enzyme can occur at most pH values, except at a highly alkaline pH of 11.
III. Practical Application: ELISA Protocol
The most common application of pNPP is in ELISA, where it serves as a substrate for ALP-conjugated secondary antibodies.[3] The following is a generalized, step-by-step protocol for the use of pNPP in a standard ELISA.
Materials
-
pNPP tablets or powder
-
Substrate buffer (e.g., Diethanolamine or Tris-HCl buffer)
-
Stop solution (e.g., 2N or 3N NaOH)
-
Microplate reader
-
96-well microplate with immobilized antigen-antibody-ALP conjugate complex
Protocol Workflow
Detailed Steps
-
Substrate Buffer Preparation : Prepare an appropriate substrate buffer. Common choices include 1 M diethanolamine buffer (pH 9.8) with 0.5 mM MgCl2 or 0.1 M glycine buffer (pH 10.4) with 1 mM MgCl2 and 1 mM ZnCl2.[8]
-
pNPP Solution Preparation : Just before use, dissolve pNPP in the prepared substrate buffer to a typical concentration of 1 mg/mL.[8][13] If using tablets, ensure they have equilibrated to room temperature before opening the foil packaging.[17] Protect the solution from light.[13]
-
Washing Step : After the final incubation with the ALP-conjugated antibody, wash the microplate wells thoroughly (at least four times) to remove any unbound conjugate and reduce background noise.[18]
-
Substrate Incubation : Add 100-200 µL of the pNPP substrate solution to each well.[18] Incubate the plate at room temperature or 37°C for 15-30 minutes, or until sufficient color has developed.[19][20] It is advisable to protect the plate from light during this incubation.[19]
-
Stopping the Reaction (for endpoint assays) : To stop the enzymatic reaction, add 50 µL of a stop solution, such as 3 M NaOH, to each well.[8]
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of 405 nm.[14][17] For kinetic assays, the absorbance is read at multiple time points without a stop solution.[13]
Data Interpretation and Considerations
The absorbance values are directly proportional to the concentration of the target analyte. For accurate quantification, it is essential to include a standard curve using known concentrations of the target.
It is crucial to understand the properties of the reaction product, p-nitrophenol. The yellow color of the p-nitrophenolate form is pH-dependent.[21] Below pH 5.4, the solution is colorless, while above pH 7.5, it is yellow.[21] To ensure that the measured absorbance at 405 nm accurately reflects the total amount of product formed, the final pH of the reaction mixture should be sufficiently alkaline (pH > 9.2) to convert all the p-nitrophenol to the chromogenic p-nitrophenolate ion.[21] The use of a strong base as a stop solution ensures this conversion.[21]
The UV-visible absorption spectrum of p-nitrophenol shows a peak around 317 nm, while the p-nitrophenolate ion has a strong absorption peak at approximately 400 nm.[15][22][23]
IV. Safety and Handling
While 4-Nitrophenyl phosphate disodium salt hexahydrate is not classified as a hazardous substance according to GHS, standard laboratory safety practices should always be followed.[12][24]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and safety goggles.[10]
-
Handling : Avoid contact with skin and eyes, and prevent the formation of dust during handling.[9][17][25]
-
Storage : Store in a dry, cool place, protected from light.[9][12][24] Recommended storage is typically at -20°C for the solid form and 2-8°C for ready-to-use solutions.[8][18]
-
Disposal : Dispose of the substance and its container in accordance with local regulations.[9]
V. Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background | Insufficient washing | Increase the number and vigor of washing steps after antibody incubations.[18] |
| Non-specific binding of antibodies | Use a blocking agent (e.g., BSA or non-fat dry milk) and include a detergent like Tween-20 in wash buffers. | |
| Contaminated substrate solution | Prepare fresh substrate solution for each experiment. Do not pipette directly from the stock bottle.[26] | |
| No or Weak Signal | Inactive enzyme or substrate | Ensure proper storage of ALP conjugate and pNPP. Prepare fresh substrate solution. |
| Incorrect buffer pH | Verify the pH of the substrate buffer is optimal for the specific alkaline phosphatase being used. | |
| Insufficient incubation time | Increase the incubation time with the substrate or increase the incubation temperature (e.g., to 37°C).[13] | |
| Inconsistent Results | "Edge effect" in microplate | Ensure even temperature distribution during incubation. Avoid stacking plates. |
| Pipetting errors | Use calibrated pipettes and ensure consistent technique. | |
| Substrate solution prepared too early | Prepare the pNPP working solution immediately before use.[13] |
VI. Conclusion
4-Nitrophenyl phosphate disodium salt hexahydrate remains a cornerstone substrate for phosphatase-based assays due to its sensitivity, ease of use, and cost-effectiveness.[4][5] A thorough understanding of its chemical properties, the kinetics of its enzymatic hydrolysis, and the practical considerations of its use in assays like ELISA is paramount for obtaining reliable and reproducible results. By adhering to the principles and protocols outlined in this guide, researchers can effectively leverage this powerful tool in their scientific endeavors.
References
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Srinivasan, R., Rajamanickam, V. M., & Raghava Rao, J. (2012). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. Indian Journal of Biochemistry & Biophysics, 49(6), 441-447. [Link]
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Carl ROTH. (2024). Safety Data Sheet: 4-Nitrophenyl phosphate disodium salt hexahydrate. [Link]
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ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b)...[Link]
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Biopanda Diagnostics. (n.d.). pNPP Substrate. [Link]
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PubMed. (2012). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. [Link]
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Leinco Technologies. (n.d.). pNPP Microwell Alkaline Phosphatase (AP) Stabilized Substrate One Component. [Link]
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Biocompare. (n.d.). pNPP. [Link]
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Wikipedia. (n.d.). para-Nitrophenylphosphate. [Link]
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Carl ROTH. (2025). Safety Data Sheet: 4-Nitrophenyl phosphate disodium salt hexahydrate. [Link]
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Loba Chemie. (2022). 4-NITROPHENYL PHOSPHATE DISODIUM SALT HEXAHYDRATE AR Safety Data Sheet. [Link]
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AnaSpec. (n.d.). EnzoLyte™ pNPP Alkaline Phosphatase ELISA Assay Kit Colorimetric. [Link]
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Interchim. (n.d.). pNPP Tablets & Powder. [Link]
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Interchim. (n.d.). pNPP Solution (AP Substrate for ELISA). [Link]
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ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +...[Link]
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NIH. (1967). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. [Link]
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PubChem. (n.d.). 4-Nitrophenol. [Link]
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PubMed. (2004). Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing. [Link]
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ResearchGate. (n.d.). Fig. 4 (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b)...[Link]
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Scientific Laboratory Supplies. (n.d.). 4-Nitrophenyl phosphate disodium salt hexahydrate, powder, BioReagent, suitable for cell culture, >=97%. [Link]
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Wikipedia. (n.d.). 4-Nitrophenol. [Link]
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Kementec. (n.d.). ELISA AP Substrate Cat. no. 4400. [Link]
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3H Biomedical. (n.d.). pNPP Phosphatase Assay. [Link]
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Ottokemi. (n.d.). 4-Nitrophenyl phosphate disodium salt, hexahydrate, 99%+. [Link]
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Loba Chemie. (n.d.). 4-NITROPHENYL PHOSPHATE DISODIUM SALT HEXAHYDRATE AR. [Link]
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PubMed. (1988). Studies on the mechanism of action of the alkaline phosphatase from Dictyostelium discoideum. [Link]
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PubMed. (2004). Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate in frozen model systems. [Link]
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